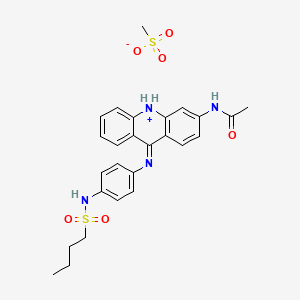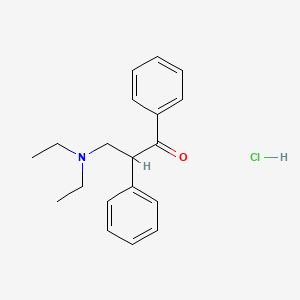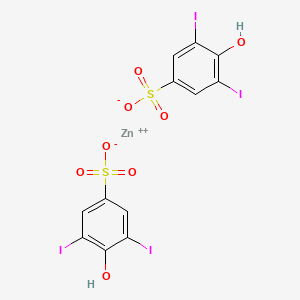
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) is a chemical compound with the molecular formula C₁₂H₆I₄O₈S₂Zn and a molecular weight of 915.30912 g/mol It is known for its unique structure, which includes zinc coordinated with two 4-hydroxy-3,5-diiodobenzenesulphonate ligands
準備方法
The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) typically involves the reaction of zinc salts with 4-hydroxy-3,5-diiodobenzenesulphonic acid. The reaction conditions often include an aqueous medium and controlled pH to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.
Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
類似化合物との比較
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can be compared with other similar compounds, such as:
Zinc bis(4-hydroxybenzenesulphonate): Lacks the iodine atoms, resulting in different chemical properties and reactivity.
Zinc bis(3,5-diiodobenzenesulphonate): Lacks the hydroxyl groups, affecting its solubility and interaction with other molecules.
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonamide): Contains an amide group instead of a sulphonate group, leading to different biological and chemical behavior.
特性
CAS番号 |
547-41-1 |
|---|---|
分子式 |
C12H6I4O8S2Zn |
分子量 |
915.3 g/mol |
IUPAC名 |
zinc;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |
InChIキー |
GOQGBEWRWLVSSW-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


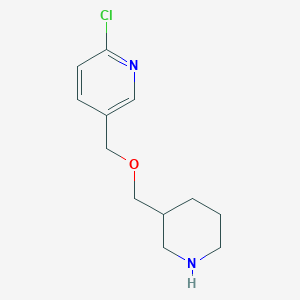
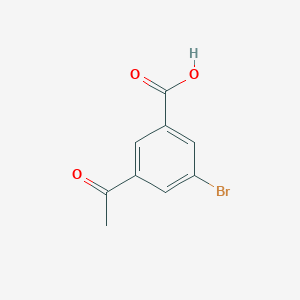
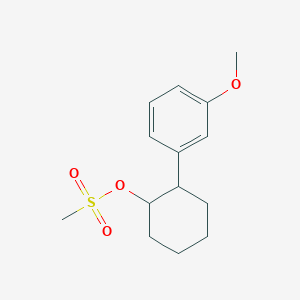

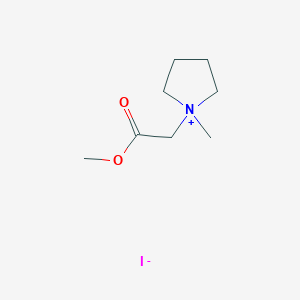
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)

